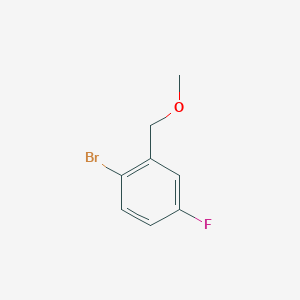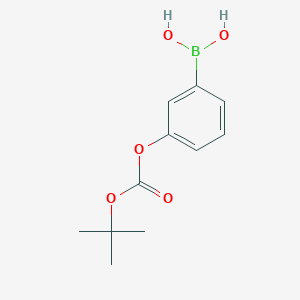
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" is a boronic acid derivative that is of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of protective groups to stabilize the boronic acid moiety during the reaction sequence. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized by alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step . Similarly, the synthesis of α-sulfanyl-substituted indole-3-acetic acids utilizes boronic acid to accelerate a three-component reaction, demonstrating the utility of boronic acids in multi-component synthesis .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an organic framework. The boron atom typically forms a trigonal planar geometry, which can interact with various nucleophiles due to its empty p-orbital. This unique geometry and electronic structure make boronic acids suitable for a wide range of chemical transformations.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of biaryl compounds. The abstracts provided do not directly discuss the use of "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" in such reactions, but they do highlight the reactivity of boronic acids in other contexts. For example, the acceleration of the synthesis of α-sulfanyl-substituted indole-3-acetic acids by boronic acid catalysis is a testament to their reactivity . Additionally, the activation of carboxylic acids using tert-butyl carbonates in the presence of DMAP showcases the versatility of boronic acid derivatives in peptide synthesis .
Physical and Chemical Properties Analysis
Boronic acid derivatives exhibit a range of physical and chemical properties that are influenced by their substituents. The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis to protect amines. The BOC group can be introduced through reactions with di-tert-butyl dicarbonate (BOC2O), as demonstrated in the synthesis of N-tert-butoxycarbonyl (BOC) protected polyoxovanadate . The physical properties such as solubility, melting point, and stability of boronic acid derivatives can vary significantly depending on the nature of the substituents and the overall molecular structure.
Applications De Recherche Scientifique
Catalysis and Synthesis
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is primarily used in catalytic and synthetic chemistry. Xinjian Li et al. (2014) developed a novel protocol using palladium-catalyzed tert-butoxycarbonylation of boronic acids to synthesize tert-butyl esters, achieving up to 94% yields, and demonstrating compatibility with a range of substrates including benzenes, pyridines, and quinolines boronic acids (Li et al., 2014).
Pharmaceutical Intermediate Synthesis
A. Heydari et al. (2007) utilized the tert-butoxycarbonyl moiety in the N-tert-butoxycarbonylation of amines, highlighting its importance in peptide synthesis due to its resistance to racemization (Heydari et al., 2007).
Optical Modulation and Nanotechnology
In nanotechnology, B. Mu et al. (2012) studied phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating the ability of phenyl boronic acids to function in saccharide recognition and optical modulation (Mu et al., 2012).
Green Chemistry Applications
Kajari Ghosh et al. (2015) developed a mesoporous organosilica grafted palladium(II) catalyst for the synthesis of tertiary butyl esters via tert-butoxycarbonylation of boronic acid derivatives, emphasizing the role of this compound in eco-friendly chemical processes (Ghosh et al., 2015).
Material Science
Ravi Mosurkal et al. (2011) synthesized boron-containing siloxane copolymers using phenylboronic acid as a monomer, aiming at developing environmentally-safe, non-halogenated flame retardant polymers, which illustrates its application in material science (Mosurkal et al., 2011).
Propriétés
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJCGIZQPLKYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267771 |
Source


|
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |
CAS RN |
380430-69-3 |
Source


|
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

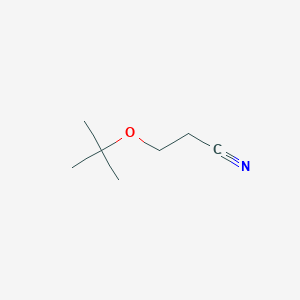
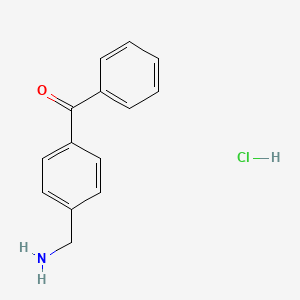
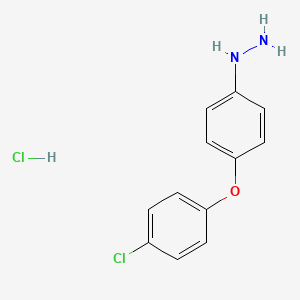

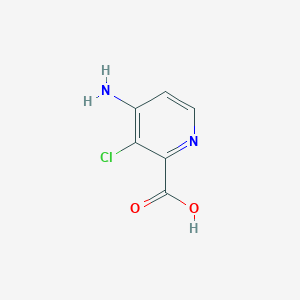
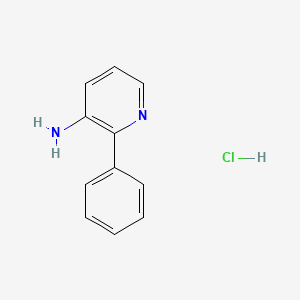

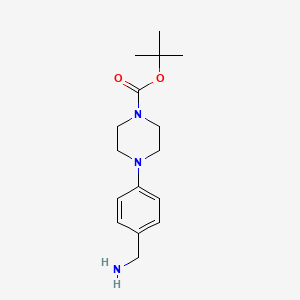

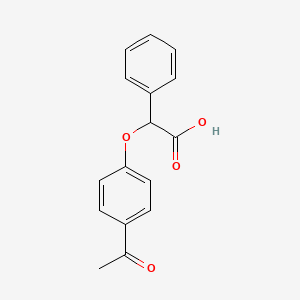
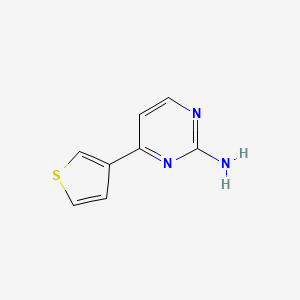
![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)

